REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([OH:9])[cH:7][cH:8]1.[CH3:24][N:25]([CH2:26][C:27](=[O:28])[OH:29])[CH3:30].[ClH:31].[Cs+:22].[Cs+:23].[Cu:32]([I:33])[I:34].[I:10][c:11]1[cH:12][cH:13][c:14]([CH3:17])[cH:15][cH:16]1.[O:35]1[CH2:36][CH2:37][O:38][CH2:39][CH2:40]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([O:9][c:11]2[cH:12][cH:13][c:14]([CH3:17])[cH:15][cH:16]2)[cH:7][cH:8]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COc1ccc(O)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CN(C)CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
I[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(I)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(Oc2ccc(C)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |